molecular formula C14H10ClFO3 B2808000 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 303986-89-2

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B2808000
CAS No.: 303986-89-2
M. Wt: 280.68
InChI Key: JAIAXILQCXHSCD-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a synthetic aromatic aldehyde derivative characterized by a benzaldehyde core substituted with hydroxyl groups at positions 2 and 4, and a (2-chloro-6-fluorophenyl)methyl group at position 2. The 2-chloro-6-fluorophenyl moiety introduces both electron-withdrawing (chloro and fluoro) and steric effects, which influence the compound’s electronic distribution and reactivity.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-11-2-1-3-12(16)9(11)6-10-13(18)5-4-8(7-17)14(10)19/h1-5,7,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIAXILQCXHSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the 2-chloro-6-fluorophenylmethyl intermediate, followed by its reaction with 2,4-dihydroxybenzaldehyde under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzoic acid.

    Reduction: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2,4-dihydroxybenzaldehyde compounds exhibit significant antimicrobial properties. The presence of the chloro and fluorine substituents in 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde enhances its efficacy against a range of bacterial strains. Studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The fluorine atom is believed to play a crucial role in enhancing the compound's interaction with cellular targets, leading to increased cytotoxicity against various cancer cell lines .

Agricultural Chemistry

Pesticide Development
this compound serves as an intermediate in the synthesis of novel pesticides. Its structural characteristics allow it to interact effectively with biological systems, providing a pathway for developing effective agrochemicals that target specific pests while minimizing environmental impact .

Herbicide Formulations
The compound's ability to inhibit certain enzymatic pathways in plants has led to its exploration as a potential herbicide. Research indicates that it can disrupt the growth of weeds by targeting key metabolic processes, thereby offering a selective approach to weed management in agricultural settings .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized in the synthesis of functional polymers. Its reactive aldehyde group can participate in polymerization reactions, leading to the formation of advanced materials with tailored properties for applications in coatings and adhesives .

Nanocomposite Development
The compound has been incorporated into nanocomposites to enhance their mechanical and thermal properties. Studies have shown that incorporating this compound into polymer matrices can improve the overall performance of nanocomposites, making them suitable for high-performance applications in electronics and automotive industries .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of DihydroxybenzaldehydesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth; effective against Staphylococcus aureus and Escherichia coli .
Apoptotic Induction in Cancer CellsCancer ResearchInduced apoptosis via oxidative stress; increased cytotoxicity in various cancer cell lines .
Development of Novel PesticidesAgricultural ChemistryEffective as an intermediate for synthesizing targeted pesticides; reduced environmental impact .
Herbicidal Activity AssessmentAgricultural ChemistryDisrupted key metabolic processes in weeds; potential for selective weed management .
Synthesis of Functional PolymersMaterials ScienceEnhanced mechanical properties through polymerization reactions .
Nanocomposite Performance EnhancementMaterials ScienceImproved thermal and mechanical properties; suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives bearing the 2-chloro-6-fluorophenyl group, as highlighted in the evidence. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde and Related Compounds

Compound Name Core Structure Key Functional Groups Therapeutic/Chemical Role Evidence Source
This compound Benzaldehyde derivative Aldehyde, dihydroxy, (2-chloro-6-fluorophenyl)methyl Unknown; potential synthetic intermediate -
Floxacillin (Flucloxacillin) Penicillin β-lactam β-lactam, isoxazole, carboxamide, (2-chloro-6-fluorophenyl) Antibacterial (inhibits cell wall synthesis)
Methyl 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate Isoxazole derivative Ester, methyl, (2-chloro-6-fluorophenyl) Chemical intermediate (synthesis of amides)
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide Isoxazole derivative Carboxamide, methyl, (2-chloro-6-fluorophenyl) Intermediate for pharmaceuticals or agrochemicals

Key Observations:

Core Structure Differences :

  • The target compound’s benzaldehyde core contrasts with the β-lactam (Floxacillin) and isoxazole (Otto Chemie compounds) backbones. This divergence dictates distinct reactivity and applications. For example, Floxacillin’s β-lactam ring is critical for its antibiotic activity, while the aldehyde group in the target compound may facilitate nucleophilic additions or condensations .

Functional Group Influence: The aldehyde in the target compound is absent in the compared derivatives. This group enhances electrophilicity, making it suitable for Schiff base formation or redox reactions. In contrast, Floxacillin’s carboxamide and β-lactam groups are essential for binding bacterial penicillin-binding proteins .

Substituent Effects :

  • The 2-chloro-6-fluorophenyl group is common across all compounds. Its electron-withdrawing nature likely reduces electron density in adjacent rings, affecting reactivity. In Floxacillin, this group enhances resistance to β-lactamase enzymes, improving antibiotic efficacy .

Applications :

  • Floxacillin is clinically used as an antibacterial agent, whereas the Otto Chemie compounds serve as intermediates for further synthesis . The target compound’s role remains undefined but may align with synthetic chemistry due to its reactive aldehyde.

Synthetic Pathways :

  • Floxacillin is derived from penicillin via semisynthetic modification, while the Otto Chemie compounds likely involve isoxazole ring formation followed by functionalization . The target compound may require Friedel-Crafts alkylation or aldehyde protection strategies.

Limitations in Available Data:

The evidence lacks quantitative data (e.g., solubility, melting points) for the target compound. However, structural analogies suggest:

  • Lower metabolic stability than Floxacillin due to the aldehyde’s susceptibility to oxidation.

Biological Activity

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a synthetic compound derived from benzaldehyde, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12ClF O3
  • Molecular Weight : Approximately 284.7 g/mol
  • SMILES Notation : C1=CC(=C(C=C1C(=O)C2=C(C(=C(C=C2)O)O)C(=C(C=C(C=C2)Cl)F)C)C)O)

This compound contains a chlorinated and fluorinated phenyl group attached to a dihydroxybenzaldehyde moiety, which contributes to its biological activity.

Antioxidant Properties

Research indicates that derivatives of dihydroxybenzaldehyde exhibit significant antioxidant activity. The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that related compounds effectively reduced oxidative damage in cellular models, suggesting that this compound may exhibit similar protective effects .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a derivative with similar structural characteristics demonstrated an inhibition zone of 15 mm against Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. In a study focusing on its effect on cancer cell lines, this compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at approximately 25 µM for MCF-7 cells, indicating a significant reduction in cell viability compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses, it helps maintain cellular redox balance.

Case Studies

StudyFindings
Antioxidant Efficacy Demonstrated significant reduction in oxidative stress markers in cellular models .
Antimicrobial Activity Inhibition zones of 15 mm against E. coli and S. aureus .
Anticancer Effects IC50 values of 25 µM for MCF-7 cells; induction of apoptosis observed .

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